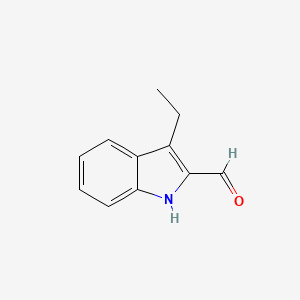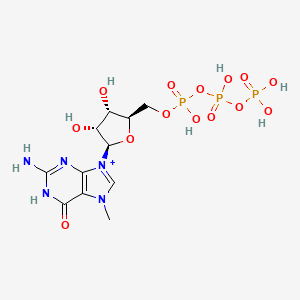![molecular formula C12H6ClFN2 B8592122 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine](/img/structure/B8592122.png)
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine
描述
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the second position and a 4-fluoro-phenylethynyl group at the fourth position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-fluorophenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological processes and pathways. It can act as a probe to investigate enzyme activities and protein interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may have applications in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(4-fluoro-phenyl)-pyrimidine
- 2-Chloro-4-(4-methyl-phenylethynyl)-pyrimidine
- 2-Chloro-4-(4-bromo-phenylethynyl)-pyrimidine
Uniqueness
2-Chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various research applications. Additionally, the phenylethynyl group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives.
属性
分子式 |
C12H6ClFN2 |
|---|---|
分子量 |
232.64 g/mol |
IUPAC 名称 |
2-chloro-4-[2-(4-fluorophenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C12H6ClFN2/c13-12-15-8-7-11(16-12)6-3-9-1-4-10(14)5-2-9/h1-2,4-5,7-8H |
InChI 键 |
CWXXPCRMUBMKIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=NC(=NC=C2)Cl)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)







![2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid](/img/structure/B8592143.png)
